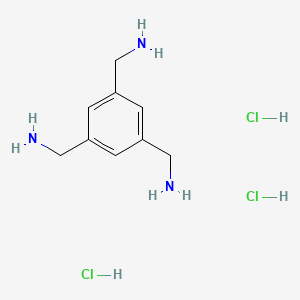

1,3,5-Tris(aminomethyl)benzene trihydrochloride

Description

BenchChem offers high-quality 1,3,5-Tris(aminomethyl)benzene trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(aminomethyl)benzene trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,5-bis(aminomethyl)phenyl]methanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLBOWCVKXIACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)CN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3,5-Tris(aminomethyl)benzene Trihydrochloride: Chemical Properties & Applications

This guide serves as a technical reference for 1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB-3HCl) , a critical C3-symmetric scaffold used in supramolecular chemistry, drug delivery, and advanced materials synthesis.

Part 1: Executive Summary

1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS: 69146-57-2) is a rigid, tripod-like polyamine salt. Unlike flexible aliphatic polyamines, its aromatic core provides a pre-organized geometry that directs the three ammonium arms into a specific spatial arrangement (typically alternating up/down in solution, but lockable in "all-cis" conformations upon binding).

This compound is the "skeleton key" for:

-

Supramolecular Anion Recognition: Acting as a receptor for phosphate, citrate, and other oxoanions.

-

Dynamic Covalent Chemistry: Serving as a vertex in Covalent Organic Frameworks (COFs) and molecular cages.

-

Bioconjugation: Providing a trifunctional crosslinker with defined spacing (~5 Å between arms).

Part 2: Chemical & Physical Characterization

Identity & Constants

| Property | Value / Description |

| IUPAC Name | [3,5-Bis(aminomethyl)phenyl]methanamine trihydrochloride |

| Common Name | 1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB-3HCl) |

| CAS Number | 69146-57-2 (Salt); 1485-27-4 (Free Base) |

| Molecular Formula | C₉H₁₅N₃[1][2][3] · 3HCl |

| Molecular Weight | 274.62 g/mol (Salt); 165.24 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in Water (>50 mg/mL), DMSO; Insoluble in non-polar organics (Hexane, Toluene). |

| Melting Point | >300 °C (decomposes) |

Spectroscopic Signatures (Self-Validation)

Use these values to validate the purity of synthesized or purchased batches.

-

¹H NMR (400 MHz, D₂O):

-

δ 7.55 (s, 3H): Aromatic protons. The singlet indicates C3 symmetry is preserved.

-

δ 4.25 (s, 6H): Benzylic methylene (-CH ₂-NH₃⁺).

-

Note: Amine protons (-NH₃⁺) are not visible in D₂O due to deuterium exchange.

-

-

¹³C NMR (100 MHz, D₂O):

-

δ 135.2: Quaternary aromatic carbons (C-1,3,5).

-

δ 130.1: Tertiary aromatic carbons (C-2,4,6).[4]

-

δ 43.5: Benzylic carbons.

-

Acid-Base Properties (pKa)

As a tri-amine, TAMB exhibits three protonation steps. Due to the meta-separation and the insulating methylene groups, the amines behave semi-independently but are influenced by electrostatic repulsion.

-

pKₐ₁ ≈ 9.6 (First deprotonation)

-

pKₐ₂ ≈ 8.8

-

pKₐ₃ ≈ 7.9

-

Implication: At physiological pH (7.4), the molecule exists primarily as the +3 charged cation , making it an avid binder of DNA and anionic proteins.

Part 3: Synthesis & Purification Protocol

While commercial sources exist, high-purity applications (e.g., crystallization of host-guest complexes) often require in-house synthesis to avoid trace metal contamination from reduction catalysts.

Recommended Synthetic Pathway

The most robust route utilizes the hydrogenation of 1,3,5-tricyanobenzene. This avoids the "over-alkylation" byproducts common in direct alkylation routes.

Figure 1: Industrial-standard synthesis workflow for high-purity TAMB-3HCl.

Step-by-Step Protocol

-

Reduction: Dissolve 1,3,5-tricyanobenzene (10 mmol) in anhydrous MeOH (50 mL). Add Raney Nickel (approx. 1 g, washed).

-

Pressurization: Hydrogenate at 50–60 psi H₂ at 60°C for 24 hours. Safety: Raney Ni is pyrophoric.

-

Isolation: Filter through Celite under Argon. Evaporate solvent to obtain the oily free base.

-

Salting Out: Redissolve the oil in a minimum volume of EtOH. Add concentrated HCl (3.5 equiv) dropwise. A white precipitate forms immediately.

-

Purification: Recrystallize from MeOH/Et₂O to remove mono/di-amine impurities.

Part 4: Supramolecular Utility & Reactivity

The "Pinwheel" Anion Receptor

In its protonated form, TAMB-3HCl acts as a tripodal anion receptor. The three ammonium arms can direct hydrogen bonds toward a central cavity, ideal for binding tetrahedral oxyanions like phosphate (PO₄³⁻) or sulfate (SO₄²⁻).

-

Mechanism: Electrostatic attraction + Hydrogen Bonding (N-H···O).

-

Geometry: The alternating conformation (ababab) of the ethyl groups (in derivatives) or the flexible methylene arms allows the molecule to "clamp" down on anions.

Covalent Organic Frameworks (COFs)

TAMB is a "Node" reagent. Reacting TAMB with dialdehydes (e.g., terephthalaldehyde) generates Schiff Base COFs .

-

Role: The C3 symmetry of TAMB forces the formation of Hexagonal (hcb) nets, creating porous materials with high surface areas for gas storage.

Figure 2: Logic flow for constructing C3-symmetric COFs using TAMB.

Part 5: Applications in Drug Development

G-Quadruplex Binding

The planar aromatic core of TAMB allows it to stack on top of G-quartets (DNA structures found in telomeres), while the cationic arms interact with the phosphate backbone.

-

Application: Potential anticancer agents (Telomerase inhibition).

-

Protocol Insight: Derivatives with extended arms (e.g., urea linkages) show higher selectivity than the parent TAMB-3HCl.

Siderophore Mimics

By functionalizing the amines with catechol groups, TAMB converts into a high-affinity iron chelator (Enterobactin analogue).

-

Usage: Bacterial growth inhibition studies or iron overload therapy research.

Part 6: Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

GHS Hazards:

-

Storage: Hygroscopic. Store in a desiccator at room temperature. The salt is stable; the free base absorbs CO₂ from air to form carbamates.

References

-

Synthesis & Scaffolding: Wallace, K. J., et al. "Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene Derivatives."[4] Synthesis, 2005(12), 2080-2083. Link

-

Anion Binding: Custelcean, R., et al. "Anion separation with metal-organic frameworks." Current Opinion in Chemical Engineering, 2018. Link

-

COF Applications: Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 2015, 48(12), 3053–3063. Link

-

Safety Data: PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride.[1] Link

Sources

Molecular structure of 1,3,5-Tris(aminomethyl)benzene trihydrochloride

Technical Deep Dive: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride

Executive Summary

1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS: 69146-57-2) is a pivotal

Part 1: Molecular Architecture & Physiochemical Properties[8]

The molecule consists of a rigid benzene core substituted at the 1, 3, and 5 positions with aminomethyl groups (

Structural Dynamics

-

Symmetry: The molecule exhibits idealized

symmetry in specific conformations, though in solution, the methylene "arms" possess rotational freedom.[8] -

Electrostatics: The trihydrochloride form (

) creates a high charge density periphery around a hydrophobic aromatic core.[8] This amphiphilic character is crucial for its utility in anion recognition, where the ammonium protons serve as hydrogen bond donors to halides or oxoanions. -

Conformational Locking: In supramolecular assemblies, the "alternating" (ab-ab-ab) conformation is often energetically favored to minimize steric clash between substituents, though the "cone" conformation (all arms up) can be induced upon binding to a central guest species.[8]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 274.62 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in Water ( |

| Melting Point | >260°C (Decomposition typical for amine salts) |

| pKa (approx) | ~9.5 - 10.5 (typical for primary benzyl amines) |

Part 2: Synthesis & Purification Protocols

Two primary routes are employed depending on the starting material availability and scale.[8]

Method A: Catalytic Hydrogenation (Industrial/Bulk Scale)

This method is preferred for high purity and atom economy.[8] It involves the reduction of 1,3,5-benzenetricarbonitrile (trimesonitrile).

-

Reagents: 1,3,5-Benzenetricarbonitrile, Raney Nickel (or Pd/C), Methanol/Ammonia.

-

Conditions: High pressure

(500-1000 psi), 80-100°C.[8] -

Mechanism: The nitrile groups are reduced stepwise to primary amines.[8] The presence of ammonia suppresses the formation of secondary amine byproducts.[8]

Method B: The Azide Route (Lab Scale)

Ideal for laboratories lacking high-pressure hydrogenation equipment.[8]

-

Precursor: 1,3,5-Tris(bromomethyl)benzene.[8]

-

Azidation: Reaction with

in DMF to form the tris-azide intermediate. -

Reduction: Staudinger reduction (

) or catalytic hydrogenation to yield the free amine.[8] -

Salt Formation: Treatment with anhydrous

in dioxane/ether precipitates the trihydrochloride.[8]

Synthesis Workflow Visualization

Figure 1: Catalytic hydrogenation pathway for the synthesis of the target scaffold. The ammonia atmosphere is critical to prevent secondary amine formation.[8]

Part 3: Structural Characterization

Validation of the structure relies heavily on NMR spectroscopy in deuterated water (

NMR Spectroscopic Data (D2O)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 7.50 - 7.60 | Singlet (3H) | Aromatic Ring Protons ( | |

| 4.20 - 4.30 | Singlet (6H) | Methylene Protons ( | |

| ~135.0 | Quaternary | Aromatic | |

| ~130.5 | CH | Aromatic | |

| ~43.0 | Benzylic Methylene |

Note: Shifts may vary slightly based on concentration and pH.[8][9] In DMSO-

IR Spectroscopy

-

3200 - 2800 cm⁻¹: Broad, strong absorption characteristic of ammonium

stretching.[8] -

~1600 cm⁻¹: Aromatic

ring stretch. -

~1500 cm⁻¹:

bending (scissoring).

Part 4: Applications in Supramolecular Chemistry

The 1,3,5-tris(aminomethyl)benzene scaffold is a "privileged structure" in host-guest chemistry.

Anion Recognition

The protonated form acts as a potent receptor for anions.[8] The three ammonium arms can direct their protons inward to bind spherical anions (like

Dynamic Combinatorial Libraries (DCL)

The free amine form reacts with dialdehydes to form imine-based cages.[8] Because the formation of imines is reversible, the system can "error check" itself to find the thermodynamically most stable cage structure, often driven by the templating effect of a guest molecule.

Supramolecular Assembly Logic

Figure 2: Mechanism of anion recognition.[8] The scaffold utilizes both electrostatic attraction and directional hydrogen bonding to sequester anionic guests.[8]

Part 5: Handling & Safety

-

Hygroscopicity: The trihydrochloride salt is hygroscopic.[8] Store in a desiccator or under inert atmosphere to prevent "caking" and hydrolysis issues over long periods.

-

Acidity: Aqueous solutions are acidic (pH ~4-5).[8]

-

Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (liberating the free amine).[8]

References

-

National Center for Biotechnology Information. (2025).[8] PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Retrieved from [Link]

-

PrepChem. (2024).[8] Synthesis of 1,3,5-tris(aminomethyl)benzene via Nitrile Reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (2020).[8] Supramolecular applications of benzene-1,3,5-tricarboxamide and related scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 2. 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene trihydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. prepchem.com [prepchem.com]

- 4. 1,3,5-Tris(Aminomethyl)benzene trihydrochloride | 69146-57-2 [chemicalbook.com]

- 5. article.sapub.org [article.sapub.org]

- 6. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 7. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ukisotope.com [ukisotope.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Introduction: The Architectural Significance of a Tripodal Linker

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(aminomethyl)benzene Trihydrochloride

1,3,5-Tris(aminomethyl)benzene is a C3-symmetric molecule that serves as a fundamental building block in diverse fields of chemical science. Its rigid benzene core and three flexible aminomethyl arms make it an exemplary tripodal ligand. This unique architecture is pivotal in the construction of complex supramolecular structures, including dendrimers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[1][2] The primary amine functionalities provide reactive sites for a multitude of chemical transformations, enabling its incorporation into novel materials and pharmaceutical scaffolds.[3]

This guide provides a comprehensive overview of the primary synthetic pathways to 1,3,5-Tris(aminomethyl)benzene, culminating in its conversion to the stable trihydrochloride salt. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and discuss the critical aspects of safety and characterization, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

| Chemical Properties | |

| IUPAC Name | [3,5-bis(aminomethyl)phenyl]methanamine;trihydrochloride[4] |

| Molecular Formula | C₉H₁₈Cl₃N₃[4] |

| Molecular Weight | 274.6 g/mol [4] |

| CAS Number | 69146-57-2[5] |

| Appearance | Light yellow to white crystalline solid[5] |

| Parent Compound (Free Base) | 1,3,5-Tris(aminomethyl)benzene (CAS: 28435-08-7) |

Synthetic Strategies: A Comparative Analysis

The synthesis of 1,3,5-Tris(aminomethyl)benzene can be approached from several precursors. The two most prominent and reliable strategies begin with either 1,3,5-tricyanobenzene or 1,3,5-tris(bromomethyl)benzene. The choice between these routes depends on the availability of starting materials, equipment, and tolerance for specific reagents.

Route A: Catalytic Hydrogenation of 1,3,5-Tricyanobenzene

This is the most direct method, involving the simultaneous reduction of three nitrile groups to primary amines. The reaction is typically performed in an autoclave under hydrogen pressure, utilizing a heterogeneous catalyst.

-

Causality of Experimental Choices :

-

Catalyst : Raney Nickel, often doped with chromium (Ni-Cr), is highly effective for nitrile reduction.[6][7] Its high surface area and intrinsic activity allow the reaction to proceed efficiently.

-

Solvent System : A mixture of an alcohol (e.g., methanol) and an aromatic solvent (e.g., m-xylene) is often used.[6][7] The alcohol acts as a good solvent for the starting material and product, while the co-solvent can help to manage heat transfer and solubility.

-

Pressure & Temperature : High hydrogen pressure (e.g., 100-140 kg/cm ²) is necessary to drive the hydrogenation.[6][7] Moderate temperatures (60-100°C) provide sufficient activation energy without promoting side reactions.[7]

-

Base : A small amount of sodium hydroxide is sometimes added to prevent the formation of secondary amines by suppressing the intermediate imine's reaction with the product amine.[6][7]

-

-

Advantages : High atom economy and a direct conversion to the desired product.

-

Disadvantages : Requires specialized high-pressure hydrogenation equipment and involves handling of pyrophoric catalysts like Raney Nickel.

Route B: Nucleophilic Substitution of 1,3,5-Tris(bromomethyl)benzene

This route leverages the reactivity of the benzylic bromide, a potent electrophile. To avoid the common problem of over-alkylation and the formation of secondary and tertiary amines, the Gabriel Synthesis is the premier choice for this transformation.[8] This method uses the phthalimide anion as a protected form of ammonia, ensuring the clean formation of a primary amine.[9][10]

-

Causality of Experimental Choices :

-

Amine Source : Potassium phthalimide serves as an excellent nucleophile. The nitrogen lone pair's nucleophilicity is sufficiently attenuated by the two adjacent carbonyl groups, preventing the product, an N-substituted phthalimide, from reacting further with the starting bromide.[8]

-

Reaction Solvent : A polar aprotic solvent like DMF is ideal for accelerating the Sₙ2 reaction between the phthalimide anion and the benzylic bromide.[9]

-

Amine Deprotection : The final amine is liberated from the tris(phthalimide) intermediate via hydrazinolysis (the Ing-Manske procedure).[9] Hydrazine hydrate attacks the carbonyl centers, leading to the formation of the very stable phthalhydrazide cyclic product and releasing the desired primary triamine.[8]

-

-

Advantages : Excellent control, exclusively yielding the primary amine.[9] The reaction conditions are milder and do not require high-pressure apparatus.

-

Disadvantages : This is a multi-step synthesis with a lower overall atom economy compared to direct hydrogenation. Hydrazine is a toxic reagent and must be handled with care.

Visualizing the Synthetic Pathways

Caption: Comparative overview of the two primary synthetic routes to the target compound.

Detailed Experimental Protocols

Safety Precaution : All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis via Catalytic Hydrogenation[7][8]

-

Vessel Charging : In a 300 mL magnetic-stirring autoclave, charge 1,3,5-tricyanobenzene (15 g), Raney nickel-chromium catalyst (15 g, handle as a slurry in methanol to prevent ignition), methanol (27 mL), m-xylene (63 mL), and sodium hydroxide (0.18 g).

-

Reaction Execution : Seal the autoclave. Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the autoclave with hydrogen to an initial pressure of 100 kg/cm ².

-

Heating and Monitoring : Begin stirring and heat the reaction mixture to 100°C. Monitor the pressure drop to track hydrogen absorption. The reaction is typically complete within 35-45 minutes.

-

Work-up : Cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution : The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet with solvent.

-

Isolation : Transfer the filtrate to a round-bottom flask. Remove the solvents (methanol and m-xylene) by rotary evaporation.

-

Purification : Purify the resulting crude 1,3,5-tris(aminomethyl)benzene by vacuum distillation (boiling point: 136-139°C at 0.4 mmHg) to yield a colorless crystalline solid (melting point: 49-51°C).[6][7]

Protocol 2: Synthesis via Gabriel Synthesis

This protocol is a two-step process starting from 1,3,5-tris(bromomethyl)benzene.[2][11]

Caption: Step-by-step workflow for the Gabriel synthesis of the free triamine.

Step 2a: Synthesis of N,N',N''-(Benzene-1,3,5-triyltris(methylene))triphthalimide

-

Setup : To a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add potassium phthalimide (a slight molar excess relative to bromide groups) and anhydrous N,N-dimethylformamide (DMF).

-

Reaction : Stir the suspension and add a solution of 1,3,5-tris(bromomethyl)benzene[11] in DMF dropwise.

-

Heating : Heat the reaction mixture (e.g., 80-100°C) for several hours until TLC analysis indicates the consumption of the starting bromide.

-

Isolation : Cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water with vigorous stirring to precipitate the product.

-

Purification : Collect the white solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol. Dry the solid under vacuum.

Step 2b: Hydrazinolysis to 1,3,5-Tris(aminomethyl)benzene

-

Setup : Suspend the dried tris(phthalimide) intermediate from Step 2a in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition : Add hydrazine hydrate (a significant molar excess, e.g., 10 equivalents) to the suspension.

-

Reaction : Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Continue refluxing for several hours until the reaction is complete.

-

Work-up : Cool the mixture to room temperature. Acidify with dilute HCl to dissolve the product amine and ensure complete precipitation of the phthalhydrazide byproduct.

-

Isolation : Filter off the phthalhydrazide solid and wash it with ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. The residue contains the crude triamine, which can be basified and extracted or used directly in the next step.

Protocol 3: Formation and Purification of the Trihydrochloride Salt

-

Dissolution : Dissolve the crude or purified 1,3,5-tris(aminomethyl)benzene free base in a suitable solvent like methanol or isopropanol.

-

Acidification : Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (37%) dropwise with stirring until the solution is strongly acidic (pH < 2). A white precipitate of the trihydrochloride salt will form. Alternatively, bubble anhydrous HCl gas through the solution.

-

Precipitation : Allow the suspension to stir in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation : Collect the white crystalline solid by vacuum filtration.

-

Washing and Drying : Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove excess acid and any non-polar impurities. Dry the final product, 1,3,5-Tris(aminomethyl)benzene trihydrochloride, in a vacuum oven.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the final product. The following data are typical for the target compound.

| Analysis | Expected Result |

| ¹H NMR (D₂O) | δ ≈ 4.3 (s, 6H, -CH₂-), δ ≈ 7.6 (s, 3H, Ar-H) |

| ¹³C NMR (D₂O) | δ ≈ 45 (-CH₂-), δ ≈ 130 (Ar-C), δ ≈ 135 (Ar-C-CH₂) |

| FT-IR (KBr, cm⁻¹) | ν ≈ 3000-2800 (N-H⁺ stretch, broad), ≈ 1600, 1500 (C=C stretch) |

| Melting Point | >300 °C (decomposes) |

Safety, Handling, and Storage

-

Reagent Hazards :

-

1,3,5-Tris(bromomethyl)benzene : A lachrymator and irritant. Handle with care.

-

Raney Nickel : Pyrophoric when dry. Must be handled as a slurry under solvent.[6][7]

-

Hydrazine Hydrate : Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood with appropriate PPE.[9]

-

Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage.[4]

-

-

Product Handling : 1,3,5-Tris(aminomethyl)benzene trihydrochloride is classified as a skin, eye, and respiratory irritant.[4] Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.[12]

Conclusion

The synthesis of 1,3,5-Tris(aminomethyl)benzene trihydrochloride is a well-established process achievable through robust chemical strategies. The choice between catalytic hydrogenation of the trinitrile and the Gabriel synthesis from the tribromide allows for flexibility based on available resources. The direct hydrogenation route offers efficiency, while the Gabriel synthesis provides exceptional control over the formation of the primary amine functionalities. As a versatile tripodal building block, the successful and safe synthesis of this compound opens doors to innovation in materials science, supramolecular chemistry, and the development of complex molecular architectures.

References

-

PrepChem. Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. Available from: [Link]

-

MDPI. (2025). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Available from: [Link]

-

PrepChem. Preparation of 1,3,5-tris(aminomethyl)benzene. Available from: [Link]

-

ResearchGate. (2005). Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives. Available from: [Link]

-

PubChem. 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Available from: [Link]

-

Cambridge University Press. Gabriel Synthesis. Available from: [Link]

-

PubChem. 1,3,5-Triaminobenzene trihydrochloride. Available from: [Link]

-

Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 1. Available from: [Link]

-

SLS. 1,3,5-Tris(bromomethyl)benzene. Available from: [Link]

-

American Chemical Society. Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. Available from: [Link]

-

PubChem. 1,3,5-Tris(bromomethyl)benzene. Available from: [Link]

-

ResearchGate. (2011). 1,3,5-Tris(bromomethyl)benzene. Available from: [Link]

-

SI Group. Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Available from: [Link]

- Google Patents. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.

-

Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scientificlabs.com [scientificlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Gabriel Synthesis [organic-chemistry.org]

- 11. 1,3,5-Tris(bromomethyl)benzene | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,3,5-Tris(Aminomethyl)benzene trihydrochloride | 69146-57-2 [chemicalbook.com]

A Senior Application Scientist's Guide to the Characterization of 1,3,5-Tris(aminomethyl)benzene trihydrochloride

Introduction

1,3,5-Tris(aminomethyl)benzene trihydrochloride is a trivalent linker molecule characterized by a rigid aromatic core and three flexible aminomethyl arms. As a polyamine, it exists as a protonated, cationic species at neutral pH, rendering it a valuable building block in various fields.[1] Its well-defined trifunctional geometry makes it an attractive candidate for constructing complex supramolecular architectures, covalent organic frameworks (COFs), and as a crosslinking agent in polymer and hydrogel synthesis. In drug development, such polycationic structures are explored for their ability to interact with nucleic acids and other biological polyanions, opening avenues for gene delivery and formulation design.[2][3]

This document provides field-proven, step-by-step protocols for quantifying the equilibrium solubility and assessing the chemical stability under forced degradation conditions, grounded in internationally recognized guidelines.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical determinant of its utility. The trihydrochloride salt form of 1,3,5-Tris(aminomethyl)benzene suggests high aqueous solubility due to the strong ion-dipole interactions between the ammonium and chloride ions and water molecules.[1][2] Conversely, solubility in non-polar organic solvents is expected to be low. However, these assumptions must be validated through empirical measurement.

The gold-standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[4] This method involves agitating an excess amount of the solid compound in a solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved states.[4][5]

Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method

This protocol outlines the steps to determine the solubility of 1,3,5-Tris(aminomethyl)benzene trihydrochloride in a solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol).

Causality Behind Experimental Choices:

-

Using Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[4]

-

Prolonged Agitation (24-72h): Guarantees that the system reaches a true thermodynamic equilibrium. Shorter times might only yield kinetic solubility, which can be misleading.[4][6]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility.

-

Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification Method: A specific and validated analytical method is required. Given the benzene ring chromophore, HPLC-UV is a suitable choice. For samples without a chromophore, techniques like LC-MS could be employed.[6][7]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1,3,5-Tris(aminomethyl)benzene trihydrochloride (e.g., 20-50 mg) to a series of glass vials. The key is to have visible, undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[4]

-

Phase Separation:

-

Allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.

-

Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove fine particulates. An alternative is to centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes and carefully sample the supernatant.

-

-

Quantification:

-

Prepare a stock solution of the compound of known concentration in the same solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dilute the filtered sample solution with the solvent to fall within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated analytical method (e.g., HPLC-UV at ~260 nm).

-

Plot the analytical response versus concentration for the standards to generate a calibration curve.

-

Calculate the concentration of the diluted sample using the calibration curve and multiply by the dilution factor to determine the solubility.

-

Data Presentation: Solubility Profile

The results of these experiments should be recorded in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Purified Water | 25 | Record Result | Calculate Result | e.g., Clear solution |

| PBS (pH 7.4) | 25 | Record Result | Calculate Result | e.g., Clear solution |

| Ethanol | 25 | Record Result | Calculate Result | e.g., Fine suspension |

| DMSO | 25 | Record Result | Calculate Result | e.g., Clear solution |

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Part 2: Chemical Stability Assessment

Understanding a molecule's intrinsic stability is a cornerstone of chemical and pharmaceutical development. Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[8][9] These studies are mandated by regulatory bodies like the ICH (International Council for Harmonisation).[10][11][12]

The primary degradation pathways for a molecule like 1,3,5-Tris(aminomethyl)benzene trihydrochloride could include oxidation of the amine groups or reactions involving the benzylic positions. Hydrolysis is less likely for the core structure but must be formally evaluated.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the ICH Q1A(R2) guideline to evaluate the stability of the compound in solution under various stress conditions.[9][10]

Causality Behind Experimental Choices:

-

Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to cover the most common degradation pathways encountered during manufacturing, storage, and use.[8][13]

-

Target Degradation: The goal is to achieve 5-20% degradation.[8][14] Less than 5% may not be sufficient to identify degradants, while more than 20% can lead to secondary degradation, complicating pathway analysis.[8][14]

-

Stability-Indicating Method: An analytical method, typically HPLC, is termed "stability-indicating" when it can accurately measure the decrease in the active substance's concentration due to degradation and separate it from all degradation products. This is a self-validating system; if new peaks appear as the main peak decreases, the method demonstrates its specificity.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1,3,5-Tris(aminomethyl)benzene trihydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or a 50:50 water:acetonitrile mix).[8]

-

Stress Condition Setup: For each condition, mix the stock solution with the stressor in a clear glass vial. Store a control sample (stock solution with no stressor) at 5 °C in the dark.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Store at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Store at 60 °C. Note: After incubation, neutralize the acid and base samples before analysis to prevent damage to the HPLC column.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature.[9]

-

Thermal Degradation: Store a vial of the stock solution at 60 °C.

-

Photostability: Expose a vial of the stock solution and a sample of the solid powder to a light source as specified in ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature.

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours). The duration should be adjusted to achieve the target 5-20% degradation.[14]

-

Analysis:

-

At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.

-

Analyze all samples using a validated, stability-indicating HPLC-UV method. The method should provide good separation between the parent peak and any new peaks (degradants).

-

Calculate the % assay of the parent compound remaining relative to the t=0 control. Calculate the % degradation and the relative area of each new impurity peak.

-

Data Presentation: Forced Degradation Results

Summarize the findings in a table to easily compare stability under different conditions.

| Stress Condition | Time (hours) | % Assay of Parent | Total % Degradation | No. of Degradants | Observations (e.g., largest degradant % area) |

| Control (5 °C, dark) | 48 | Record Result | Record Result | Record Result | e.g., No change |

| 0.05 N HCl @ 60 °C | 24 | Record Result | Record Result | Record Result | e.g., One major degradant at RRT 0.8 |

| 0.05 N NaOH @ 60 °C | 24 | Record Result | Record Result | Record Result | e.g., Rapid degradation |

| 1.5% H₂O₂ @ RT | 24 | Record Result | Record Result | Record Result | e.g., Two minor degradants |

| Thermal (60 °C) | 48 | Record Result | Record Result | Record Result | e.g., Stable |

| Photolytic (ICH Q1B) | - | Record Result | Record Result | Record Result | e.g., Stable in solution, slight discoloration of solid |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for assessing chemical stability via forced degradation studies.

Conclusion

While 1,3,5-Tris(aminomethyl)benzene trihydrochloride is a molecule of significant synthetic and pharmaceutical potential, a lack of foundational data necessitates a systematic and rigorous characterization by the end-user. The protocols detailed in this guide provide a robust framework for determining its equilibrium solubility and intrinsic chemical stability. By following these self-validating methodologies, grounded in established scientific principles and regulatory guidelines, researchers can generate the reliable data required to make informed decisions in formulation, process development, and drug discovery. The resulting solubility and stability profiles are essential for unlocking the full potential of this versatile chemical building block.

References

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

-

ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved February 27, 2026, from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 27, 2026, from [Link]

-

Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved February 27, 2026, from [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 27, 2026, from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved February 27, 2026, from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 27, 2026, from [Link]

-

Patel, Y., et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 6(3). Retrieved February 27, 2026, from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved February 27, 2026, from [Link]

-

Megoulas, N. C., & Koupparis, M. A. (2005). Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. ResearchGate. Retrieved February 27, 2026, from [Link]

-

Scintilla. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved February 27, 2026, from [Link]

-

Rist, M., et al. (2015). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 978-979, 75-82. Retrieved February 27, 2026, from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved February 27, 2026, from [Link]

-

Wang, B., et al. (2022). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. Molecules, 27(16), 5195. Retrieved February 27, 2026, from [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved February 27, 2026, from [Link]

-

Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved February 27, 2026, from [Link]

-

Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved February 27, 2026, from [Link]

-

Kalac, P. (2014). Determination of Biologically Active Polyamines in Turkey Breast Meat by HPLC and Derivatization with Dansyl Chloride. International Journal of Nutrition and Food Sciences, 3(6), 586-591. Retrieved February 27, 2026, from [Link]

-

Maciejewska, M., et al. (2020). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Polymers, 12(11), 2568. Retrieved February 27, 2026, from [Link]

-

Igarashi, K., & Kashiwagi, K. (2019). Polyamines: Fundamental characters in chemistry and biology. Journal of Biochemistry, 166(4), 323-332. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2024, November 14). Polyallylamine hydrochloride. Retrieved February 27, 2026, from [Link]

-

Rana, A., et al. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Medical Sciences, 9(3), 53. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Polyamine. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Retrieved February 27, 2026, from [Link]

-

precisionFDA. (n.d.). 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE. Retrieved February 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-tris-(chloromethyl)-. Retrieved February 27, 2026, from [Link]

Sources

- 1. Polyamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. database.ich.org [database.ich.org]

- 11. ICH Official web site : ICH [ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. onyxipca.com [onyxipca.com]

Technical Safety Guide: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride

[1]

CAS Number: 69146-57-2

Formula: C

Part 1: Strategic Overview & Hazard Logic

The "Tripodal Scaffold" Challenge

1,3,5-Tris(aminomethyl)benzene trihydrochloride is a critical building block in drug development and materials science, widely utilized as a tripodal linker for Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and as a scaffold for supramolecular ligands.[2]

While the free amine (MTA) is volatile and prone to oxidation, the trihydrochloride salt is the preferred storage form due to its stability.[2] However, this stability introduces specific handling challenges: hygroscopicity and latent acidity .[2] Upon contact with moisture or mucous membranes, the salt hydrolyzes to release hydrochloric acid, creating an immediate chemical burn hazard distinct from the basicity of the free amine.[2]

Hazard Mechanism & GHS Classification

The primary risks stem from the compound's dissociation in physiological fluids.[2] Unlike simple irritants, the triple-HCl adduct creates a localized low-pH environment that can cause severe damage to ocular and respiratory tissues.[2]

GHS Classification (derived from structural analogs & SDS data):

-

Skin Corrosion/Irritation: Category 2 (Severe Irritant) to Category 1B (Potential Corrosive in high concentrations).

-

Serious Eye Damage/Irritation: Category 1 (Risk of irreversible damage).[2]

Figure 1: Hazard Logic Flow.[2][1] The trihydrochloride salt acts as a latent acid source upon contact with biological moisture.[2]

Part 2: Physicochemical Profile & Engineering Controls[1]

Critical Properties Table

| Property | Value | Handling Implication |

| Physical State | White to off-white crystalline powder | Prone to electrostatic dispersal; use anti-static measures.[2] |

| Solubility | Highly soluble in water | Rapid dissolution facilitates immediate skin absorption/reaction.[2] |

| pH (10% aq) | ~1.0 – 2.0 (Acidic) | Self-Validation: Always check pH of aqueous stock solutions. |

| Hygroscopicity | High | Must be stored in a desiccator; absorbs water to form a sticky gum.[2] |

| Melting Point | >200°C (Decomposes) | Do not use melting point as a purity check without TGA. |

Engineering Controls Hierarchy

-

Primary Containment: All weighing and open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[2]

-

Glove Selection:

-

Eye Protection: Chemical splash goggles are mandatory.[2] Safety glasses are insufficient due to the fine powder nature and high acidity of the dust.[2]

Part 3: Operational Protocol (The Self-Validating System)

This protocol is designed to ensure safety and chemical integrity. It includes "Self-Validation" steps—checkpoints where the scientist confirms the state of the system before proceeding.[2]

Phase 1: Storage & Retrieval[1]

-

Protocol: Store the container in a desiccator or under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption alters the molecular weight (leading to stoichiometry errors) and causes caking.[2]

-

Self-Validation: Inspect the solid before weighing. If the powder is clumped or sticky, it has absorbed water.[2] Recrystallization or vacuum drying (40°C, <10 mbar) is required before use in precise synthesis.[2]

Phase 2: Weighing & Transfer[1]

-

Risk: Electrostatic charging of the fine powder can cause it to "jump" or drift, leading to inhalation exposure or bench contamination.[2]

-

Protocol:

Phase 3: Solubilization & Neutralization (The Critical Step)

Context: Most applications (e.g., aldehyde condensation) require the free amine.[2] Converting the salt to the free base is an exothermic process.[2]

-

Protocol:

-

Dissolve the trihydrochloride in the minimum volume of water or methanol.[2]

-

Self-Validation (Acid Check): Spot test pH. It should be strongly acidic (pH < 2).[2]

-

Neutralization: Slowly add the base (e.g., NaOH, Et3N) dropwise while cooling on an ice bath.[2]

-

Observation: Watch for the "cloud point." As the pH rises, the free amine (MTA) may precipitate if the concentration is high, or form an oil.[2]

-

Extraction: If the free amine is needed, extract immediately into an organic solvent (DCM/Chloroform) to prevent oxidation.[2]

-

Figure 2: Safe Handling Workflow.[2][1][5] Note the branching logic for material inspection and the pH validation step.

Part 4: Emergency Response

In the event of exposure, the acidic nature of the salt dictates the response.[2]

Ocular Exposure (Highest Risk)

-

Mechanism: Rapid hydrolysis releases HCl on the corneal surface.[2]

-

Action: Immediately flush with water or saline for 15 minutes minimum .[2] Hold eyelids open.

-

Contraindication: Do NOT use neutralization agents (e.g., bicarbonate) in the eyes; the exotherm can worsen the injury.[2]

Dermal Exposure

-

Action: Brush off dry powder before wetting (to prevent creating a concentrated acid patch on skin), then wash with soap and copious water.[2]

-

symptoms: Look for redness or a "slick" feeling (more common with free amine) or stinging (acid salt).

Spills

-

Small Spill (Solid): Cover with dry lime or soda ash to neutralize potential acidity, then sweep up carefully to avoid dust generation.[2]

-

Large Spill (Solution): Absorb with an inert material (vermiculite). Check pH of the waste; neutralize with sodium bicarbonate before disposal if permitted by local regulations.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Retrieved from [Link]

-

MDPI (2021). Controllable Synthesis of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene-Based MOFs (Usage Protocol). Retrieved from [Link]

-

ResearchGate. Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene. Retrieved from [Link]

Sources

- 1. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 190779-64-7: 1,3,5-Tris(aminomethyl)-2,4,6-triethylben… [cymitquimica.com]

- 3. 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride (≥97.5% (HPLC); 98%) - Amerigo Scientific [amerigoscientific.com]

- 4. fishersci.com [fishersci.com]

- 5. (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | C15H27N3 | CID 1512484 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Appearance of 1,3,5-Tris(aminomethyl)benzene Trihydrochloride

Introduction

1,3,5-Tris(aminomethyl)benzene trihydrochloride is a trifunctional primary amine salt, presenting as a key building block in supramolecular chemistry, materials science, and as a scaffold in drug discovery. Its rigid C3-symmetric core, derived from the benzene ring, coupled with the reactive aminomethyl groups, makes it an ideal precursor for the synthesis of complex architectures such as covalent organic frameworks (COFs), dendrimers, and macrocycles. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for subsequent synthetic transformations.

The utility of this compound is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can significantly impact the outcome of polymerization reactions, alter the properties of resulting materials, and introduce confounding variables in biological assays. This guide provides an in-depth technical overview of the critical aspects of purity and appearance for 1,3,5-Tris(aminomethyl)benzene trihydrochloride, offering field-proven insights into its synthesis, purification, and analytical characterization.

Synthesis and Purification: A Pathway to High Purity

The most common and scalable synthesis of 1,3,5-Tris(aminomethyl)benzene originates from 1,3,5-tricyanobenzene. The subsequent conversion to the trihydrochloride salt is a critical step that also serves as a purification opportunity.

Synthesis of the Free Amine: Catalytic Hydrogenation

The conversion of the nitrile groups of 1,3,5-tricyanobenzene to aminomethyl groups is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is paramount to achieving high yield and minimizing side reactions.

A robust method involves the use of a Raney nickel-chromium catalyst in a mixed solvent system under hydrogen pressure.[1][2] The presence of a base, such as sodium hydroxide, is often employed to prevent the formation of secondary and tertiary amine byproducts through reductive amination of the intermediate imines with the product primary amines.

Experimental Protocol: Synthesis of 1,3,5-Tris(aminomethyl)benzene

-

Reactor Setup: A high-pressure autoclave is charged with 1,3,5-tricyanobenzene, Raney nickel-chromium catalyst, methanol, a non-polar co-solvent such as m-xylene, and a catalytic amount of sodium hydroxide.[1][2]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically conducted at an elevated temperature (e.g., 60-100°C) and pressure (e.g., 100-140 kg/cm ²G).[1][2]

-

Monitoring: The reaction is monitored by the uptake of hydrogen. The theoretical amount of hydrogen will be consumed upon completion.

-

Work-up: After cooling and venting the reactor, the catalyst is carefully filtered off. The solvent is then removed under reduced pressure to yield the crude 1,3,5-Tris(aminomethyl)benzene as a solid.

Conversion to Trihydrochloride Salt and Purification

The crude free amine is then converted to its trihydrochloride salt. This process not only prepares the final desired form of the molecule but also serves as a crucial purification step. Recrystallization of the salt is highly effective at removing organic, non-basic impurities.

Experimental Protocol: Formation and Purification of 1,3,5-Tris(aminomethyl)benzene Trihydrochloride

-

Dissolution: The crude 1,3,5-Tris(aminomethyl)benzene is dissolved in a suitable alcohol, such as methanol or ethanol.

-

Acidification: A solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in an anhydrous solvent like isopropanol) is added dropwise to the stirred amine solution. The addition is exothermic and should be performed with cooling. The pH should be monitored to ensure it reaches a highly acidic state (pH < 2).

-

Precipitation: The trihydrochloride salt, being significantly less soluble in the organic solvent than the free base, will precipitate out of the solution.

-

Recrystallization: The crude salt is collected by filtration and then recrystallized. A common and effective technique for amine hydrochlorides is recrystallization from a hot alcohol, such as ethanol or n-butanol.[3] The principle relies on the higher solubility of the salt in the hot solvent and its lower solubility upon cooling, which allows for the formation of pure crystals while impurities remain in the mother liquor.[4]

-

Drying: The purified crystals are collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual alcohol, and dried under vacuum.

Caption: Synthesis and Purification Workflow.

Appearance and its Correlation with Purity

The physical appearance of 1,3,5-Tris(aminomethyl)benzene trihydrochloride is a primary indicator of its purity.

| Purity Level | Typical Appearance | Associated Impurities |

| High Purity (>98%) | White to off-white crystalline solid | Minimal to none |

| Moderate Purity (95-98%) | Light yellow crystalline solid[5] | Residual starting materials, partially reduced intermediates |

| Low Purity (<95%) | Yellow to brown solid | Significant levels of polymeric byproducts, catalyst residues |

A color change from white to yellow or brown often indicates the presence of impurities. These can arise from several sources:

-

Incomplete Hydrogenation: The presence of partially reduced intermediates containing nitrile or imine functionalities.

-

Side Reactions: Formation of oligomeric or polymeric byproducts.

-

Residual Catalyst: Traces of the hydrogenation catalyst that were not effectively removed.

-

Oxidation: Over time, exposure to air and light can lead to the oxidation of the amine groups, resulting in colored degradation products.

For optimal stability and to maintain its appearance, the compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.

Analytical Characterization for Purity Assessment

A multi-technique approach is essential for the comprehensive assessment of the purity of 1,3,5-Tris(aminomethyl)benzene trihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and the identification of impurities.

1H NMR Spectroscopy

-

Solvent: Deuterium oxide (D₂O) is a suitable solvent due to the salt's high polarity.

-

Expected Signals:

-

A singlet for the three aromatic protons.

-

A singlet for the six benzylic protons (-CH₂-).

-

The amine protons (-NH₃⁺) may be visible as a broad singlet or may exchange with the solvent.

-

-

Purity Indication: The absence of unexpected signals is a strong indicator of high purity. Impurities may present as additional aromatic or aliphatic signals.

13C NMR Spectroscopy

-

Expected Signals:

-

A signal for the three equivalent aromatic carbons attached to the aminomethyl groups.

-

A signal for the three equivalent aromatic CH carbons.

-

A signal for the three equivalent benzylic carbons (-CH₂-).

-

-

Purity Indication: The presence of more than the expected number of signals would indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis. A reversed-phase method is generally suitable.

Experimental Protocol: HPLC Analysis

-

Column: A C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Due to the compound's polar nature, a mobile phase with a high aqueous component will be necessary for retention.

-

Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 210-220 nm).

-

Purity Determination: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity of ≥98% is typically expected for a high-quality research-grade material.[5]

Caption: Analytical Characterization Workflow.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine. The experimentally determined values should be within ±0.4% of the theoretical values for the molecular formula C₉H₁₈Cl₃N₃. This analysis is particularly useful for confirming the correct formation of the trihydrochloride salt.

| Element | Theoretical % |

| Carbon (C) | 39.36 |

| Hydrogen (H) | 6.61 |

| Chlorine (Cl) | 38.71 |

| Nitrogen (N) | 15.30 |

Common Impurities and Their Identification

Understanding the potential impurities is key to troubleshooting synthetic issues and ensuring the quality of the final product.

-

1,3,5-Tricyanobenzene: The starting material can be detected by HPLC and will have a distinct NMR spectrum.

-

Partially Reduced Intermediates: Compounds containing both aminomethyl and cyanomethyl groups can be challenging to separate but may be identified by mass spectrometry or careful analysis of NMR spectra.

-

N-Alkylated Byproducts: The formation of secondary amines can occur during hydrogenation. These may be detectable by HPLC and could lead to additional complexity in the NMR spectrum.

-

Inorganic Salts: Residual sodium hydroxide or sodium chloride from the work-up can be present. These are typically non-UV active and may not be detected by HPLC, but their presence can be inferred from elemental analysis or by measuring the ash content.

Conclusion

The purity and appearance of 1,3,5-Tris(aminomethyl)benzene trihydrochloride are critical quality attributes that dictate its performance in research and development applications. A white to off-white crystalline appearance is indicative of high purity, while discoloration suggests the presence of impurities. A robust quality control regimen, employing a combination of visual inspection, NMR spectroscopy, HPLC, and elemental analysis, is essential to validate the identity and purity of this versatile chemical building block. By understanding the synthetic pathway and potential pitfalls, researchers can ensure they are working with material of the highest quality, leading to more reliable and reproducible scientific outcomes.

References

-

Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

-

Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

-

University of Rochester Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride (≥97.5% (HPLC); 98%). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]

-

MDPI. (2023, August 8). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Retrieved from [Link]

Sources

Technical Deep Dive: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride

The following technical guide details the nomenclature, synthesis, and applications of 1,3,5-Tris(aminomethyl)benzene trihydrochloride.

Systematic Nomenclature, Synthesis Protocols, and Reticular Applications

Executive Summary

1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS: 69146-57-2) is a high-symmetry, trifunctional benzylic amine salt. Unlike its aromatic amine counterparts (e.g., 1,3,5-triaminobenzene), this molecule features methylene spacers that decouple the amine groups from the aromatic ring, resulting in higher basicity (pKₐ ~9–10) and enhanced nucleophilicity.

This compound serves as a critical "C3-symmetric" node in the synthesis of Covalent Organic Frameworks (COFs) , a cross-linker in high-performance epoxy resins , and a scaffold for tripodal supramolecular ligands . Its trihydrochloride salt form ensures oxidative stability and water solubility, making it the preferred storage state for the free base.

Nomenclature & Chemical Identity

Precise nomenclature is vital to distinguish this molecule from the extended "TAPB" (1,3,5-tris(4-aminophenyl)benzene) used in reticular chemistry.

Identity Matrix

| Parameter | Detail |

| Preferred IUPAC Name (PIN) | Benzene-1,3,5-triyltrimethanamine trihydrochloride |

| Systematic Synonyms | 1,3,5-Tris(aminomethyl)benzene trihydrochloride[3,5-Bis(aminomethyl)phenyl]methanamine trihydrochloride |

| Common Abbreviations | MTA-HCl (related to m-xylene diamine), TBAMB·3HCl |

| CAS Number | 69146-57-2 (Salt); 59529-89-2 (Free Base) |

| Molecular Formula | C₉H₁₅N₃ · 3HCl |

| Molecular Weight | 274.62 g/mol (Salt); 165.24 g/mol (Free Base) |

Structural Connectivity

The molecule consists of a benzene core substituted at the meta positions (1, 3,[1][2] 5) with methylamine groups.[2][3][4][5] The high symmetry (

Figure 1: Connectivity diagram illustrating the C3-symmetric substitution pattern.

Physicochemical Profile

| Property | Value | Context |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant. |

| Melting Point | >250 °C (decomposes) | Free base melts at 49–51 °C [1].[6] |

| Solubility | High: Water, MethanolLow: THF, Hexane, DCM | Salt form is highly polar. |

| Acidity (pKₐ) | ~9.5 (estimated for -NH₃⁺) | Comparable to benzylamine; significantly more basic than aniline. |

Synthesis Protocol

The industrial standard for synthesizing the parent amine is the catalytic hydrogenation of 1,3,5-benzenetricarbonitrile (Trimesonitrile) .

Reaction Scheme

Precursor: 1,3,5-Benzenetricarbonitrile Reagents: H₂ (gas), Raney Nickel/Chromium catalyst, NaOH (promoter). Solvent: Methanol / m-Xylene.[6][7]

Figure 2: Industrial synthesis route via high-pressure hydrogenation.

Detailed Methodology (Bench Scale Adaptation)

Note: High-pressure hydrogenation requires specialized autoclave equipment. A chemical reduction alternative is provided for standard labs.

Method B: Chemical Reduction (Borane-THF)

-

Setup: Flame-dry a 500 mL 3-neck flask under N₂ atmosphere.

-

Charge: Add 1,3,5-benzenetricarbonitrile (10 mmol) and anhydrous THF (100 mL).

-

Reduction: Cool to 0°C. Dropwise add Borane-THF complex (1M, 35 mmol, 3.5 eq).

-

Reflux: Warm to RT, then reflux for 16 hours.

-

Quench: Cool to 0°C. Cautiously add MeOH to destroy excess borane.

-

Hydrolysis: Add 6M HCl (20 mL) and reflux for 2 hours to break the boron-amine complex.

-

Isolation: Evaporate solvent to dryness. Recrystallize the resulting solid from Ethanol/Water to obtain the pure trihydrochloride salt.

Analytical Characterization

Validation of the structure relies on the high symmetry of the molecule, which simplifies NMR spectra.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O, 400 MHz):

-

δ 7.55 ppm (s, 3H): Aromatic protons. The singlet confirms equivalent environments for all three ring protons.

-

δ 4.20 ppm (s, 6H): Benzylic methylene (-CH₂-) protons. Sharp singlet indicates no coupling to the amine protons (due to rapid exchange in D₂O).

-

-

¹³C NMR (D₂O, 100 MHz):

-

δ 135.0 ppm: Quaternary aromatic carbons (C-CH₂).

-

δ 130.5 ppm: Unsubstituted aromatic carbons (C-H).

-

δ 43.5 ppm: Benzylic carbons (-CH₂-N).

-

Infrared Spectroscopy (FT-IR)

-

Absence of Nitrile: Disappearance of the sharp –C≡N stretch at ~2230 cm⁻¹.

-

Amine Salt: Broad band at 2800–3200 cm⁻¹ (N–H stretching of NH₃⁺).

-

Aromatic: Ring breathing modes at ~1600 cm⁻¹ and ~1450 cm⁻¹.

Applications in R&D

Covalent Organic Frameworks (COFs)

While the phenyl-extended "TAPB" is more common, 1,3,5-tris(aminomethyl)benzene is used to synthesize flexible COFs or Cage-based frameworks .

-

Mechanism: Schiff-base condensation with dialdehydes (e.g., terephthalaldehyde).

-

Advantage: The methylene hinge (-CH₂-) introduces flexibility, allowing the formation of non-planar, interpenetrated networks or molecular cages rather than rigid 2D sheets.

Epoxy Curing Agents

As a trifunctional amine, this molecule acts as a high-performance crosslinker.

-

Reactivity: The primary amines react with epoxide rings to form a 3D thermoset network.

-

Properties: The benzene core imparts thermal stability, while the methylene spacers allow for slightly higher toughness compared to rigid aromatic amines.

Supramolecular Ligands

The "tripodal" geometry is ideal for binding anions or metal ions.

-

Anion Receptors: The protonated form (trihydrochloride) can bind anions (e.g., phosphate, carboxylates) via hydrogen bonding in a

-symmetric pocket. -

Chemosensors: Derivatization of the amines with fluorophores creates sensors that detect analytes via Photoinduced Electron Transfer (PET) mechanisms.

Safety & Handling

-

GHS Classification: Warning.[3]

-

Handling: Wear nitrile gloves and safety goggles. Handle the free base in a fume hood (volatile amines often have fishy odors). The hydrochloride salt is non-volatile but is a fine dust irritant.

-

Storage: Store at room temperature in a desiccator. The salt is stable; the free base absorbs CO₂ from air to form carbamates.

References

-

Synthesis & Properties

-

Chemical Data & Identifiers

-

COF & Reticular Chemistry Context

- RSC Advances.

-

(General reference for amine linkers in COFs)

-

Crystal Structure & Salts

Sources

- 1. rsc.org [rsc.org]

- 2. CAS 190779-64-7: 1,3,5-Tris(aminomethyl)-2,4,6-triethylben… [cymitquimica.com]

- 3. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 9. 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride | C15H30Cl3N3 | CID 71310676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3,5-Tris(Aminomethyl)benzene trihydrochloride | 69146-57-2 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,3,5-Tris(aminomethyl)benzene Trihydrochloride

Introduction: The Strategic Role of 1,3,5-Tris(aminomethyl)benzene in Designing Functional MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their modular nature allows for precise control over pore size, surface area, and chemical functionality, making them highly promising for applications in drug delivery, catalysis, and gas storage.[2][3] The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.

1,3,5-Tris(aminomethyl)benzene, a tripodal linker, offers a unique geometric and functional profile for the synthesis of novel MOFs. Its C3 symmetry can lead to the formation of highly symmetric and porous three-dimensional networks. Furthermore, the primary amine groups are not only crucial for coordinating with metal centers but also serve as versatile handles for post-synthetic modification, allowing for the introduction of further functionalities.[4][5] This guide provides a comprehensive overview of the synthesis of MOFs using 1,3,5-Tris(aminomethyl)benzene trihydrochloride, including detailed protocols, the rationale behind experimental choices, and characterization techniques.

The use of the trihydrochloride salt of the linker introduces a critical consideration in the synthesis: the need for a base to deprotonate the ammonium groups, thereby activating the amine for coordination to the metal center. The choice and amount of base can significantly influence the reaction kinetics, crystal formation, and ultimately, the final MOF structure.

Core Principles and Methodologies

The synthesis of MOFs using 1,3,5-Tris(aminomethyl)benzene trihydrochloride typically proceeds via solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel to promote crystallization.

Causality Behind Experimental Choices

-

Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and can act as a template for the growing framework. High-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis. For hydrothermal synthesis, water is the primary solvent.

-

Temperature and Reaction Time: These parameters are crucial for controlling the nucleation and growth of MOF crystals. Higher temperatures can lead to faster crystallization but may also result in less stable or amorphous products. Reaction times are optimized to ensure complete crystallization.

-

pH and Base Selection: As the linker is in its trihydrochloride form, a base is required to deprotonate the amine groups. The choice of base (e.g., triethylamine, sodium hydroxide) and the resulting pH of the reaction mixture are critical. An optimal pH is necessary to ensure the amine is sufficiently deprotonated to coordinate with the metal ion, without causing the precipitation of metal hydroxides.[4]

-

Metal Precursor: The choice of metal salt (e.g., nitrates, chlorides, acetates) will determine the metallic nodes of the MOF. The coordination preference of the metal ion will influence the final topology of the framework.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of MOFs using 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Researchers should consider these as a starting point and may need to optimize conditions for specific metal-linker combinations.

Protocol 1: Solvothermal Synthesis of a Copper-Based MOF

This protocol describes a typical solvothermal synthesis of a copper-based MOF.

Materials:

-

1,3,5-Tris(aminomethyl)benzene trihydrochloride

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethanol

-

Methanol

-

Glass vials (20 mL) with Teflon-lined caps

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of 1,3,5-Tris(aminomethyl)benzene trihydrochloride in 5 mL of DMF.

-

Add 0.3 mmol of triethylamine to the solution to deprotonate the amine groups. Stir the solution for 10 minutes.

-

In a separate vial, dissolve 0.15 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.

-

Combine the two solutions in the vial containing the linker.

-

Cap the vial tightly and place it in a preheated oven at 100°C for 24 hours.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Collect the crystalline product by centrifugation or filtration.

-

Wash the product with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum at 80°C for 12 hours.

Workflow for Solvothermal Synthesis:

Caption: Solvothermal synthesis workflow for a copper-based MOF.

Protocol 2: Hydrothermal Synthesis of a Zinc-Based MOF

This protocol outlines a typical hydrothermal synthesis of a zinc-based MOF.

Materials:

-

1,3,5-Tris(aminomethyl)benzene trihydrochloride

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Methanol

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

In a 23 mL Teflon-lined autoclave, dissolve 0.1 mmol of 1,3,5-Tris(aminomethyl)benzene trihydrochloride in 10 mL of deionized water.

-

Slowly add 0.3 mmol of 1 M sodium hydroxide solution to adjust the pH to approximately 9. Stir the solution for 15 minutes.

-

Add 0.15 mmol of Zinc(II) acetate dihydrate to the solution and stir until fully dissolved.

-

Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the product by filtration.

-